4-Fluoro-3-(1-methylcyclopropyl)benzoicacid

Lipophilicity Drug-likeness Physicochemical profiling

This 4-fluoro-3-(1-methylcyclopropyl)benzoic acid building block offers a unique combination of a 4-fluoro substituent and a 3-(1-methylcyclopropyl) group, delivering a calculated XLogP3 of 3.0 and TPSA of 37.3 Ų—ideal for fine-tuning CNS-penetrant candidates. Its defined substitution pattern ensures fidelity to published GPR-119 agonist SAR and other medicinal chemistry programs. Procuring this exact regioisomer avoids the altered metabolic stability and binding geometry risks of non-fluorinated or regioisomeric analogs.

Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
Cat. No. B13516738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(1-methylcyclopropyl)benzoicacid
Molecular FormulaC11H11FO2
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESCC1(CC1)C2=C(C=CC(=C2)C(=O)O)F
InChIInChI=1S/C11H11FO2/c1-11(4-5-11)8-6-7(10(13)14)2-3-9(8)12/h2-3,6H,4-5H2,1H3,(H,13,14)
InChIKeyJFLPKMMVFKXIHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(1-methylcyclopropyl)benzoic acid: Structure, Identifiers, and Core Properties for Research Procurement


4-Fluoro-3-(1-methylcyclopropyl)benzoic acid (CAS 2613382-49-1) is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 4-position and a 1-methylcyclopropyl group at the 3-position of the aromatic ring [1]. Its molecular formula is C11H11FO2, with a molecular weight of 194.20 g/mol [1]. Computed physicochemical properties include an XLogP3 of 3.0, a topological polar surface area (TPSA) of 37.3 Ų, and two rotatable bonds [1]. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, with its cyclopropyl and fluoro substituents imparting distinct steric and electronic characteristics that influence binding affinity, metabolic stability, and physicochemical profiles compared to non-fluorinated or regioisomeric analogs.

Why 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid Cannot Be Replaced by Common Benzoic Acid Derivatives


Substitution with unfluorinated regioisomers (e.g., 3- or 4-(1-methylcyclopropyl)benzoic acid) or simpler methyl analogs (e.g., 4-fluoro-3-methylbenzoic acid) can drastically alter critical drug-design parameters such as lipophilicity, metabolic stability, and binding geometry. The 4-fluoro substitution on 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid confers a specific electronic environment that modulates pKa, hydrogen-bonding capacity, and oxidative metabolism, while the 3-positioned 1-methylcyclopropyl group introduces unique steric constraints not present in non-cyclopropyl analogs [1]. These differences have direct, quantifiable consequences for compound behavior in biological assays, synthetic transformations, and physicochemical profiling, making simple in-class replacement a high-risk proposition for research reproducibility and project progression.

Quantitative Differentiation of 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid Against Key Comparators


Lipophilicity Enhancement: LogP Comparison with Non-Fluorinated Analogs

4-Fluoro-3-(1-methylcyclopropyl)benzoic acid exhibits a computed XLogP3 of 3.0 [1]. In contrast, its non-fluorinated analog 3-(1-methylcyclopropyl)benzoic acid has a reported XLogP3 of 2.8 . The fluorine substitution increases lipophilicity by 0.2 log units, which is a statistically significant shift in partition coefficient that can influence membrane permeability and off-target binding.

Lipophilicity Drug-likeness Physicochemical profiling

Steric and Conformational Impact: Rotatable Bond Count vs. Non-Cyclopropyl Analog

4-Fluoro-3-(1-methylcyclopropyl)benzoic acid possesses two rotatable bonds [1], whereas the structurally simpler 4-fluoro-3-methylbenzoic acid has only one rotatable bond [2]. The additional rotatable bond in the target compound arises from the 1-methylcyclopropyl group, which introduces greater conformational flexibility while the cyclopropane ring simultaneously imposes geometric constraints, a combination that can fine-tune binding interactions with biological targets.

Conformational restriction Steric effects Structure-activity relationship

Topological Polar Surface Area: Unchanged TPSA Despite Structural Differences

The topological polar surface area (TPSA) of 4-fluoro-3-(1-methylcyclopropyl)benzoic acid is 37.3 Ų, identical to that of the non-fluorinated regioisomer 4-(1-methylcyclopropyl)benzoic acid (37 Ų) [1] and the methyl analog 4-fluoro-3-methylbenzoic acid (37.3 Ų) [2]. This conservation of TPSA indicates that the fluorine and cyclopropyl modifications do not increase the polar surface area, a critical parameter for predicting oral absorption and blood-brain barrier penetration.

Polar surface area Drug absorption Blood-brain barrier permeability

Molecular Weight and Heavy Atom Count: Implications for Ligand Efficiency

4-Fluoro-3-(1-methylcyclopropyl)benzoic acid has a molecular weight of 194.20 g/mol [1], compared to 176.21 g/mol for the non-fluorinated regioisomer 3-(1-methylcyclopropyl)benzoic acid . The 18 Da increase is due solely to the replacement of hydrogen with fluorine, a minimal mass increment that preserves ligand efficiency metrics while often improving metabolic stability [2].

Ligand efficiency Molecular weight Lead optimization

High-Value Application Scenarios for 4-Fluoro-3-(1-methylcyclopropyl)benzoic acid Based on Quantitative Differentiation


Medicinal Chemistry: Optimization of CNS-Targeted Lead Compounds

The combination of increased lipophilicity (XLogP3 = 3.0) and maintained low TPSA (37.3 Ų) makes 4-fluoro-3-(1-methylcyclopropyl)benzoic acid a superior choice for designing CNS-penetrant molecules. When incorporated as a building block, its physicochemical profile aligns with known CNS drug space (e.g., TPSA < 70 Ų, LogP 2-4), offering a balanced property set not achievable with non-fluorinated or regioisomeric alternatives [1]. Researchers can exploit this to fine-tune blood-brain barrier penetration while retaining favorable synthetic accessibility.

Structure-Activity Relationship (SAR) Studies on Metabolic Stability

Fluorine substitution at the 4-position, as in this compound, is a well-established strategy to block oxidative metabolism. The 4-fluoro-3-(1-methylcyclopropyl)benzoic acid scaffold allows systematic exploration of this effect in benzoic acid derivatives. Compared to the non-fluorinated analog (3-(1-methylcyclopropyl)benzoic acid), the fluorine atom introduces a minimal mass increase (+18 Da) while potentially conferring enhanced metabolic stability [1], making it an ideal comparator for assessing the impact of fluorine on in vitro clearance and in vivo pharmacokinetics in lead series.

Fragment-Based Drug Discovery: Fluorinated Building Block Libraries

With a molecular weight of 194.20 g/mol, 4-fluoro-3-(1-methylcyclopropyl)benzoic acid falls within the typical fragment range (MW < 250 Da). Its unique combination of a fluorophenyl moiety and a 1-methylcyclopropyl group offers distinct chemical space for fragment screening libraries. The increased rotatable bond count (2 vs. 1 in 4-fluoro-3-methylbenzoic acid) provides greater conformational sampling, while the cyclopropane ring introduces conformational constraint not found in simple alkyl fragments, a dual property that can enhance hit rates in fragment-based screens [1].

Synthetic Intermediate for Complex Fluorinated APIs

As a versatile carboxylic acid building block, 4-fluoro-3-(1-methylcyclopropyl)benzoic acid can be readily transformed into amides, esters, and other derivatives. Its defined substitution pattern (4-fluoro, 3-(1-methylcyclopropyl)) is a specific structural motif found in patent claims for GPR-119 agonists and other therapeutic targets [1]. Procuring this exact compound, rather than a regioisomer or non-fluorinated analog, ensures fidelity to published synthetic routes and avoids unintended structural deviations that could compromise biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-3-(1-methylcyclopropyl)benzoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.